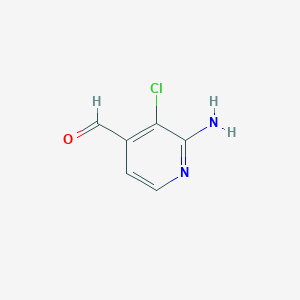
L(+)-(Arabinose 2-Nitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L(+)-(Arabinose 2-Nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of L(+)-arabinose and 2-nitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are known for their diverse biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-(Arabinose 2-Nitrophenyl)hydrazone typically involves the reaction of L(+)-arabinose with 2-nitrophenylhydrazine in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
L(+)-Arabinose+2-Nitrophenylhydrazine→L(+)-(Arabinose 2-Nitrophenyl)hydrazone+H2O
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs mechanochemical approaches or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced environmental impact. Mechanochemical synthesis involves grinding the reactants together in the presence of a small amount of solvent, while solid-state melt reactions involve heating the reactants to form the desired product .
化学反応の分析
Types of Reactions
L(+)-(Arabinose 2-Nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include oximes, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
L(+)-(Arabinose 2-Nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antitubercular, and antioxidant activities.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to induce programmed cell death pathways such as apoptosis and autophagy.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
作用機序
The mechanism of action of L(+)-(Arabinose 2-Nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity or the induction of cell death pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological and chemical activities .
類似化合物との比較
Similar Compounds
Benzylidenehydrazones: Similar in structure but derived from benzaldehyde.
Isonicotinic Hydrazones: Derived from isonicotinic acid hydrazide and exhibit similar biological activities.
Salicylaldehyde Hydrazones: Formed from salicylaldehyde and known for their antimicrobial properties.
Uniqueness
L(+)-(Arabinose 2-Nitrophenyl)hydrazone is unique due to its specific combination of L(+)-arabinose and 2-nitrophenylhydrazine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research .
特性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
(2S,3R,4S,5Z)-5-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-3-1-2-4-8(7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5-/t9-,10-,11+/m0/s1 |
InChIキー |
IXMUDTKTPHPTLK-QSPFPDKWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N/N=C\[C@@H]([C@H]([C@H](CO)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
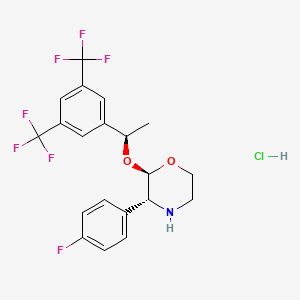
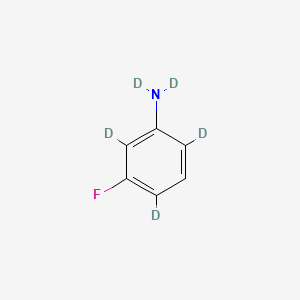
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
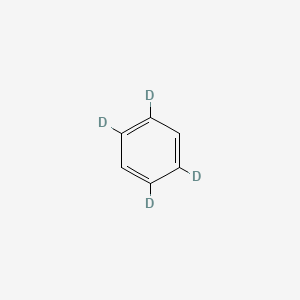
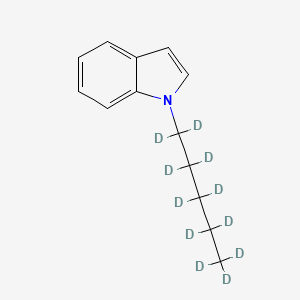
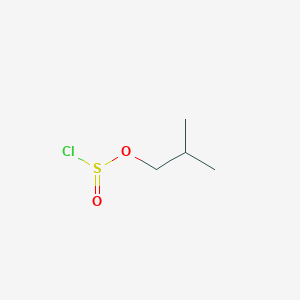
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)

